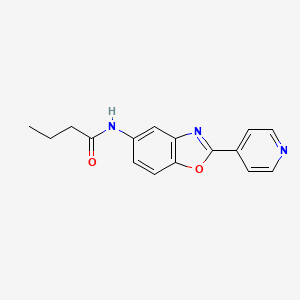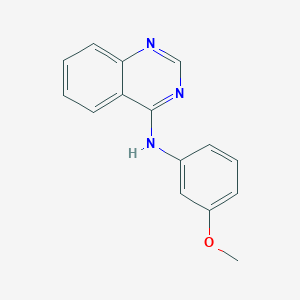
Wilforlide B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
welforlide B is a natural product found in Tripterygium wilfordii and Celastrus hypoleucus with data available.
科学的研究の応用
生殖毒性メカニズムの解明
Wilforlide Bは、生殖毒性メカニズムの研究において関与しています。 ネットワークファーマコロジー手法を用いた研究では、this compoundは、威霊仙によって誘発される生殖毒性の分子メカニズムにおいて、高い相互作用を示す化合物の1つとして特定されています {svg_1}。この化合物の役割は、生殖毒性に寄与するcAMPシグナル伝達経路などの生物学的プロセスと経路の複雑な相互作用を理解する上で重要です。
免疫抑制活性
免疫学の分野では、this compoundの親化合物であるAbruslactone A(Wilforlide Aとしても知られています)は、有意な免疫抑制活性を示しています。 この活性には、HL-60細胞におけるアデノシンデアミナーゼの阻害が含まれ、これはアポトーシスを誘導する重要な因子です {svg_2}。this compound自体は、この用途については直接研究されていませんが、Abruslactone Aとの密接な関係は、免疫抑制研究における可能性を示唆しています。
抗がん剤の可能性
This compoundは、威霊仙から得られるCelastrolなどの化合物と関連しており、幅広い抗がん活性を示しています。 This compoundは、がん治療の文脈では直接言及されていませんが、威霊仙との関連性から、この植物に知られている生物活性化合物から、抗がん研究における探索の可能性が示唆されます {svg_3}.
肝毒性スクリーニング
肝毒性に焦点を当てた研究では、this compoundは、肝臓の健康への影響についてスクリーニングされる主要な成分の1つです。 これは、威霊仙由来の化合物群の一部であり、ゼブラフィッシュの肝臓の蛍光面積と強度の影響について試験されており、これは肝毒性の尺度です {svg_4}.
神経活性リガンド-受容体相互作用
神経活性リガンド-受容体相互作用経路は、this compoundの親化合物が活性を示したもう1つの分野です。この経路は、さまざまな神経機能と障害を理解するために不可欠です。 This compoundがこの経路における直接的な役割については詳細に説明されていませんが、威霊仙中の活性化合物との関係は、関連性の可能性を示唆しています {svg_5}.
炎症反応の調節
This compoundは、炎症反応の調節に役割を果たしている可能性があります。これは、生殖毒性研究における主要な標的の濃縮分析から推測されており、炎症反応に関連する経路が強調されています。 This compoundがこれらの経路とどのように相互作用するかを理解することで、炎症の制御におけるその用途に関する洞察が得られます {svg_6}.
血管収縮の調節
血管収縮の調節は、this compoundが影響を与える可能性のある重要な生物学的プロセスです。 これは、ネットワークファーマコロジー研究からのモジュール分析に基づいており、威霊仙化合物が血管収縮に関連する遺伝子オントロジー用語と経路に影響を与える可能性を示しています {svg_7}.
Gタンパク質共役受容体シグナル伝達経路
最後に、数多くの生理学的反応に不可欠なGタンパク質共役受容体シグナル伝達経路は、this compoundの親化合物が研究されてきたもう1つの分野です。 This compoundがこの経路に影響を与える可能性は、さまざまなシグナル伝達関連障害における研究の道を切り開く可能性があります {svg_8}.
作用機序
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas, or vapors of Wilforlide B . Contact with skin and eye should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
生化学分析
Biochemical Properties
Wilforlide B plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in cellular processes. It has been shown to interact with enzymes such as alkaline phosphatase, which is a marker for liver injury . Additionally, this compound interacts with various proteins and biomolecules, influencing their activity and stability. These interactions are essential for its anti-tumor properties, as they can modulate cell signaling pathways and inhibit the proliferation of cancer cells .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, thereby inhibiting tumor growth . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which plays a role in cell proliferation and survival. Furthermore, it influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to its therapeutic effects. It inhibits the activity of certain enzymes, such as alkaline phosphatase, which is involved in liver injury . Additionally, this compound modulates gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its anti-tumor activity and continue to inhibit cancer cell proliferation even after prolonged exposure
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At high doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to affect the activity of enzymes involved in liver and kidney function, such as alkaline phosphatase and creatinine . Additionally, this compound influences metabolic flux and metabolite levels, leading to changes in cellular metabolism and function . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation within cells
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation, can also influence the subcellular localization of this compound, directing it to specific compartments or organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Wilforlide B involves the conversion of a precursor compound, Wilforlide A, into Wilforlide B through a series of chemical reactions.", "Starting Materials": [ "Wilforlide A", "Sodium hydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve Wilforlide A in dry tetrahydrofuran (THF) and add sodium hydride to the solution. Stir the mixture at room temperature for 30 minutes to form a yellow suspension.", "Step 2: Add methyl iodide dropwise to the suspension and stir the mixture for 2 hours at room temperature. The suspension will turn dark brown.", "Step 3: Quench the reaction by adding hydrochloric acid to the mixture and stir for 10 minutes. The mixture will turn yellow.", "Step 4: Extract the mixture with ethyl acetate and wash the organic layer with water and sodium hydroxide solution.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain a crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of methanol and ethyl acetate as the eluent to obtain Wilforlide B as a white solid." ] } | |
CAS番号 |
84104-70-1 |
分子式 |
C30H44O3 |
分子量 |
452.7 g/mol |
IUPAC名 |
(1S,2R,5S,6R,9R,14R,15R,19S,21S)-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-11,22-dione |
InChI |
InChI=1S/C30H44O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-21,23H,9-17H2,1-7H3/t19-,20-,21+,23-,26-,27+,28-,29+,30+/m0/s1 |
InChIキー |
SNNNDALPPUPEKW-TYNJRVMBSA-N |
異性体SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]6(C[C@@H]5OC6=O)C)C)C)C)(C)C |
SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C |
同義語 |
wilforlide B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B1199203.png)
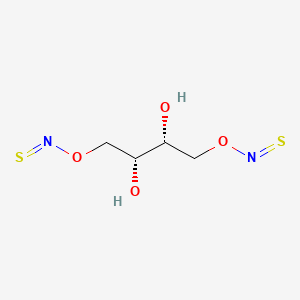


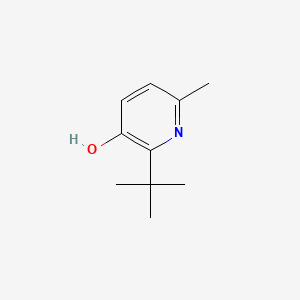
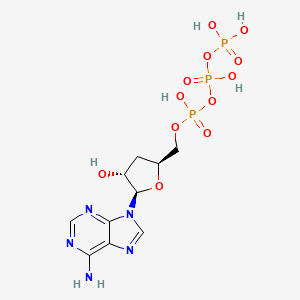

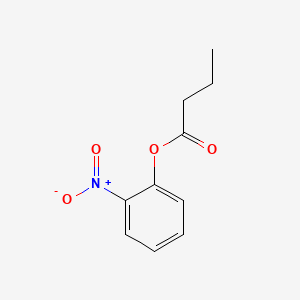
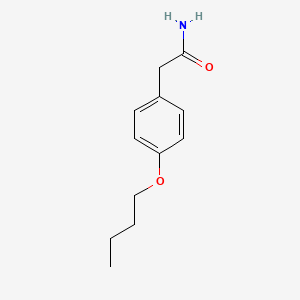
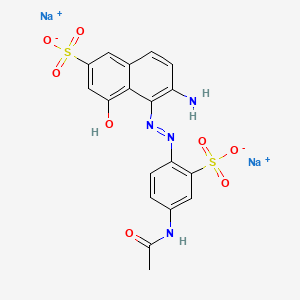
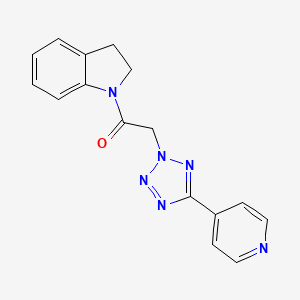
![8-[(1-tert-butyl-5-tetrazolyl)-thiomorpholin-4-ylmethyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1199223.png)
